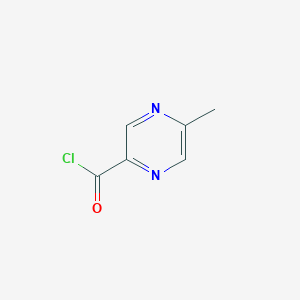

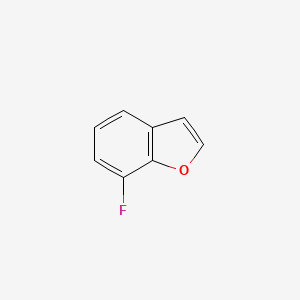

![molecular formula C9H5NO4S B1316772 7-Nitrobenzo[b]thiophene-2-carboxylic acid CAS No. 90407-22-0](/img/structure/B1316772.png)

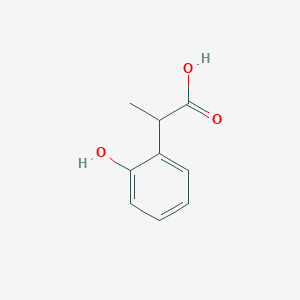

7-Nitrobenzo[b]thiophene-2-carboxylic acid

Vue d'ensemble

Description

7-Nitrobenzo[b]thiophene-2-carboxylic acid is a derivative of benzo[b]thiophene . Benzo[b]thiophene is a heterocyclic compound . It’s important to note that the specific compound you’re asking about, 7-Nitrobenzo[b]thiophene-2-carboxylic acid, is not widely documented in the available literature.

Synthesis Analysis

The synthesis of 7-Nitrobenzo[b]thiophene has been reported to be achieved by treating 2-bromo-3-nitrobenzaldehyde with mercaptoacetic acid under alkaline conditions, followed by decarboxylation of the resulting 2-carboxylic acid .Applications De Recherche Scientifique

Chemical Synthesis and Characterization

- The nitration of benzo[b]thiophen-2-carboxylic acid results in a mixture of substitution products, including 7-nitrobenzo[b]thiophen-2-carboxylic acid. This process highlights the compound's reactivity and potential for creating various derivatives, valuable in chemical synthesis (Cooper & Scrowston, 1971).

Luminescence Sensitization

- 7-Nitrobenzo[b]thiophene-2-carboxylic acid derivatives have been explored as potential sensitizers for Eu(III) and Tb(III) luminescence. This application is significant in materials science, particularly for developing luminescent materials (Viswanathan & Bettencourt-Dias, 2006).

Analytical Chemistry Applications

- The compound has been used in various substitution reactions to create new benzo[b]thiophen derivatives. These reactions are fundamental in analytical chemistry for synthesizing and studying new chemical entities (Cooper & Scrowston, 1972).

Medicinal Chemistry and Drug Design

- Although the focus is not on drug use and dosage, it's important to note that derivatives of 7-nitrobenzo[b]thiophene-2-carboxylic acid have been investigated for their potential medicinal properties, like anti-inflammatory effects. This indicates the compound's relevance in medicinal chemistry and drug design (Radwan et al., 2009).

Material Science

- The compound is used in the synthesis of various benzo[b]thiophene-based materials, contributing to the advancement of material science (Chapman et al., 1972).

Propriétés

IUPAC Name |

7-nitro-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO4S/c11-9(12)7-4-5-2-1-3-6(10(13)14)8(5)15-7/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFUCCKMJARLWKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])SC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80523686 | |

| Record name | 7-Nitro-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80523686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Nitrobenzo[b]thiophene-2-carboxylic acid | |

CAS RN |

90407-22-0 | |

| Record name | 7-Nitro-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80523686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

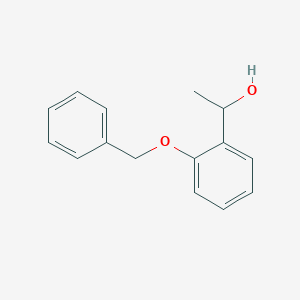

![6-Fluoro-2-methylbenzo[d]thiazole](/img/structure/B1316711.png)

![4-[(4-Methoxyphenyl)azo]-morpholine](/img/structure/B1316736.png)